3-Bromo-4-methylpent-3-en-2-ol;propanoic acid
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Overview
Description
3-Bromo-4-methylpent-3-en-2-ol;propanoic acid is a compound with the molecular formula C6H11BrO for 3-Bromo-4-methylpent-3-en-2-ol and C4H6Br2O2 for propanoic acid . These compounds are used in various chemical reactions and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
3-Bromo-4-methylpent-3-en-2-ol: can be synthesized through the bromination of 4-methylpent-3-en-2-ol using bromine in the presence of a solvent like dichloromethane.
Propanoic acid: can be prepared through the oxidation of propanol using potassium permanganate or through the hydrolysis of ethyl propanoate.
Industrial Production Methods:
3-Bromo-4-methylpent-3-en-2-ol: is produced industrially by the bromination of 4-methylpent-3-en-2-ol under controlled conditions to ensure high yield and purity.
Propanoic acid: is produced on an industrial scale through the hydrocarboxylation of ethylene using carbon monoxide and water in the presence of a catalyst.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-4-methylpent-3-en-2-ol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: Propanoic acid can be reduced to propanol using reducing agents like lithium aluminum hydride.
Substitution: Both compounds can undergo substitution reactions where the bromine atom is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichromate, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide, cyanide, or amines
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted organic compounds
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for their potential therapeutic properties and as building blocks for drug development .
Industry:
Mechanism of Action
The mechanism of action for these compounds involves their interaction with specific molecular targets and pathways. For example, 3-Bromo-4-methylpent-3-en-2-ol can act as an electrophile in substitution reactions, while propanoic acid can act as a nucleophile in various reactions .
Comparison with Similar Compounds
Uniqueness:
Properties
CAS No. |
505066-90-0 |
---|---|
Molecular Formula |
C9H17BrO3 |
Molecular Weight |
253.13 g/mol |
IUPAC Name |
3-bromo-4-methylpent-3-en-2-ol;propanoic acid |
InChI |
InChI=1S/C6H11BrO.C3H6O2/c1-4(2)6(7)5(3)8;1-2-3(4)5/h5,8H,1-3H3;2H2,1H3,(H,4,5) |
InChI Key |
CSZWCNBJPBLOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.CC(C(=C(C)C)Br)O |
Origin of Product |
United States |
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